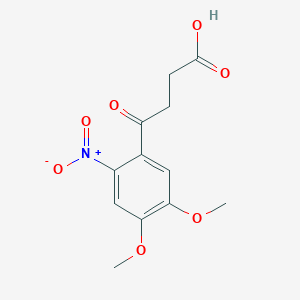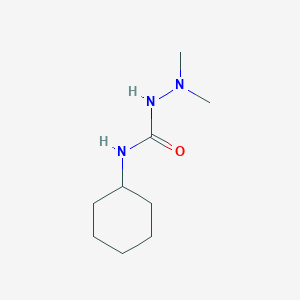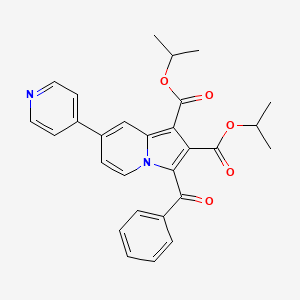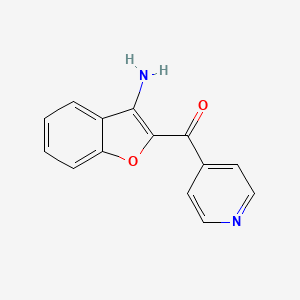
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a benzoyl group substituted with methoxy and nitro groups, attached to a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-Dimethoxy-6-nitrobenzoic acid.
Reduction: 3-(3,4-Dimethoxy-6-aminobenzoyl)propionic acid.
Substitution: Various substituted benzoyl propionic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Lacks the nitro group, making it less reactive in redox reactions.
3,4-Dimethoxy-6-nitrobenzoic acid: Lacks the propionic acid moiety, affecting its binding properties and reactivity.
3-(2,4-Dimethoxyphenyl)propionic acid: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, combined with a propionic acid moiety. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
87364-84-9 |
|---|---|
Molekularformel |
C12H13NO7 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AOWBIDDDHVSFPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
